Imidazolethiones

Imidazolethiones are a class of organic compounds characterized by the presence of an imidazolyl moiety linked to a thione group. These molecules exhibit diverse functional properties, making them valuable in various applications within pharmaceuticals and agricultural chemistry. The structure typically includes a five-membered heterocycle with a nitrogen atom at the 1-position and a sulfur-containing ring closure forming the thione group. Due to their unique chemical characteristics, imidazolethiones can act as potent fungicides by disrupting fungal cell membrane integrity or as inhibitors of key enzymes involved in metabolic pathways necessary for pathogen survival.

Their biological activities are attributed to their ability to interact with specific proteins and enzymes, often leading to significant inhibitory effects on microbial growth. In drug development, these compounds are explored for their potential in treating various diseases, including infections caused by fungi and other microorganisms. Additionally, they can serve as intermediates or building blocks for the synthesis of more complex chemical entities, contributing to the broader field of organic chemistry and materials science.

| Structure | 化学名 | CAS | MF |

|---|---|---|---|

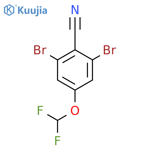

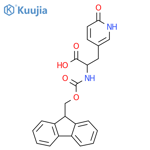

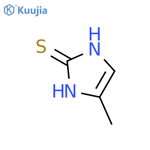

|

5-ethyl-1H-imidazole-2-thiol | 4708-63-8 | C5H8N2S |

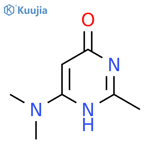

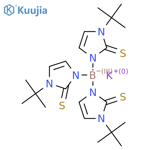

|

Zinc ionophore IV, Selectophore(TM), function tested | 358619-08-6 | C21H33BKN6S3 |

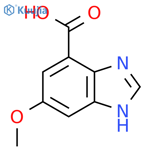

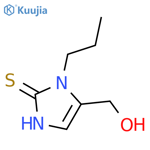

|

2H-Imidazole-2-thione, 1,3-dihydro-5-(hydroxymethyl)-1-propyl- | 497855-87-5 | C7H12N2OS |

|

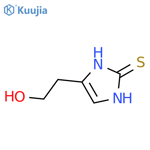

1,3-dihydro-4-(2-hydroxyethyl)-2H-Imidazole-2-thione | 90773-75-4 | C5H8N2OS |

|

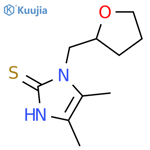

4,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-imidazole-2-thiol | 851814-15-8 | C10H16N2OS |

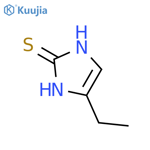

|

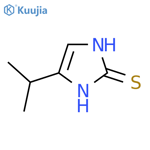

4-(propan-2-yl)-1H-imidazole-2-thiol | 56659-00-8 | C6H10N2S |

|

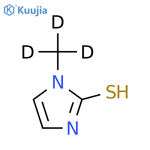

Methimazole-d | 1160932-07-9 | C4H3D3N2S |

|

4-methyl-1H-imidazole-2-thiol | 3247-70-9 | C4H6N2S |

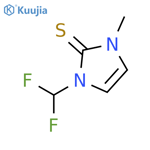

|

2H-Imidazole-2-thione, 1-(difluoromethyl)-1,3-dihydro-3-methyl- | 917876-68-7 | C5H6N2F2S |

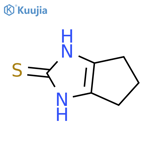

|

1H,4H,5H,6H-Cyclopentadimidazole-2-thiol | 10442-99-6 | C6H8N2S |

関連文献

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

推奨される供給者

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

Recommended products